molecular formula C16H26ClNO3 B2866590 1-(4-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 465538-04-9

1-(4-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2866590
CAS No.: 465538-04-9
M. Wt: 315.84
InChI Key: YLBOGICJYFCBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS: 465538-04-9) is a synthetic propanolamine derivative with a molecular formula of C₁₆H₂₆ClNO₃ and a molecular weight of 315.84 g/mol . Structurally, it features:

  • A propan-2-ol backbone with a 4-methoxyphenoxy group at position 1.
  • A 4-methylpiperidin-1-yl group (a six-membered nitrogen-containing ring with a methyl substituent) at position 2.
  • A hydrochloride salt, enhancing aqueous solubility for pharmaceutical applications.

Properties

IUPAC Name

1-(4-methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3.ClH/c1-13-7-9-17(10-8-13)11-14(18)12-20-16-5-3-15(19-2)4-6-16;/h3-6,13-14,18H,7-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBOGICJYFCBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(COC2=CC=C(C=C2)OC)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Pharmacological Features of Similar Propanolamine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Pharmacological Class Key Differences Reference
1-(4-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride 4-Methoxyphenoxy, 4-methylpiperidin-1-yl C₁₆H₂₆ClNO₃ 315.84 Likely β-blocker/calcium modulator Reference compound
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride (CAS: 1215780-51-0) 4-Chlorophenoxy, 4-(4-methoxyphenyl)piperazinyl C₂₀H₂₅Cl₂N₂O₃ 427.34 β-blocker/vasodilator Piperazine ring with methoxyphenyl substituent; higher molecular weight
1-(4-Chloro-3-methylphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol hydrochloride (CAS: 5870-19-9) 4-Chloro-3-methylphenoxy, 4-methylpiperidin-1-yl C₁₅H₂₃Cl₂NO₂ 328.26 Cardiovascular agent Chloro and methyl substituents on phenoxy; simpler structure
Dexpropranolol Hydrochloride (CAS: 42200-33-9) 1-Naphthyloxy, isopropylamino C₁₆H₂₁ClNO₂ 295.80 β-blocker Naphthyloxy group; lacks piperidine ring
Benidipine Hydrochloride (CAS: 91599-74-5) Dihydropyridine core, benzylpiperidinyl ester C₂₈H₃₁ClN₂O₆ 527.01 Calcium channel blocker Dihydropyridine scaffold; unrelated backbone

Key Comparative Insights

Structural Variations and Pharmacological Implications

  • Chloro-methyl substitution (CAS: 5870-19-9) increases lipophilicity, which may improve blood-brain barrier penetration but reduce solubility .
  • Nitrogen-Containing Rings: 4-Methylpiperidine (reference compound) offers steric bulk and moderate basicity, differing from the piperazine ring in CAS: 1215780-51-0, which introduces an additional nitrogen atom for hydrogen bonding . Dexpropranolol’s isopropylamino group (vs. piperidine) simplifies the structure but reduces conformational flexibility .

Physicochemical Properties

  • Solubility : Hydrochloride salts universally improve aqueous solubility, critical for oral bioavailability.
  • Molecular Weight : The reference compound (315.84 g/mol) lies within the optimal range for drug-likeness (300–500 g/mol), unlike benidipine (527.01 g/mol), which may face absorption challenges .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.